4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline
Description
4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, a nitro group, and an oxolane moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(oxolan-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c22-21(23)14-9-11(5-6-13(14)18-10-12-3-1-7-24-12)17-19-16(20-26-17)15-4-2-8-25-15/h2,4-6,8-9,12,18H,1,3,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWXANZEVURJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline typically involves multiple steps, starting with the preparation of the furan and oxadiazole rings. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid . The final step involves the coupling of the oxadiazole and nitro-substituted furan with an oxolane derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The oxadiazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar structure but with a thiol group instead of a nitro group.
1,2,4-Oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring.
Uniqueness
4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline is unique due to its combination of a furan ring, an oxadiazole ring, a nitro group, and an oxolane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
